13-Tetradecynoic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Tetradecynoic acid, methyl ester is a chemical compound with the molecular formula C15H26O2 It is an ester derivative of 13-tetradecynoic acid, characterized by the presence of a triple bond between the 13th and 14th carbon atoms in the tetradecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Tetradecynoic acid, methyl ester typically involves the esterification of 13-tetradecynoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions generally include heating the reactants under reflux to achieve a high yield of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
13-Tetradecynoic acid, methyl ester can undergo various chemical reactions, including:
Oxidation: The triple bond in the compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are typical.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
13-Tetradecynoic acid, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with alkyne functionalities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for targeting specific enzymes or pathways involved in disease processes.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 13-Tetradecynoic acid, methyl ester involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes, leading to effects such as reduced cell proliferation or increased cell death in cancer cells. The compound’s ability to interact with multiple pathways makes it a versatile tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
13-Tetradecynoic acid: The parent acid of the ester, sharing similar structural features but differing in its functional group.
Methyl tetradecanoate: A saturated ester with no triple bond, used for comparison in studies of reactivity and biological activity.
Methyl 13-tetradecenoate: An unsaturated ester with a double bond, providing insights into the effects of different types of unsaturation.
Uniqueness
13-Tetradecynoic acid, methyl ester is unique due to the presence of the triple bond, which imparts distinct chemical reactivity and biological properties. This feature sets it apart from similar compounds, making it valuable for specific applications where the alkyne functionality is required.
Properties
CAS No. |
56909-03-6 |
---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
methyl tetradec-13-ynoate |
InChI |
InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h1H,4-14H2,2H3 |
InChI Key |
TWMAUAVEENQTOH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.